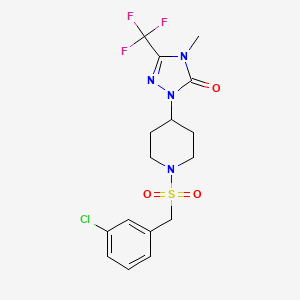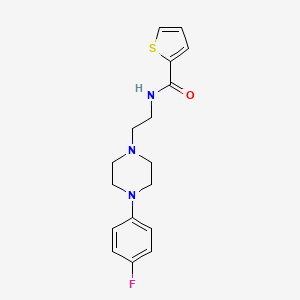
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This compound is a versatile material used in scientific research due to its unique properties. It finds applications in drug discovery, organic synthesis, and biomedical studies, owing to its potential as a building block for diverse chemical reactions.Chemical Reactions Analysis
The compound can be used as a building block for diverse chemical reactions . The Real Time Predictor can calculate by using any chemical identifier or molecular structure on the website and provide estimated physicochemical property data based on the reliable QSPR and ANN .Physical And Chemical Properties Analysis
The Real Time Predictor can calculate by using any chemical identifier or molecular structure on the website and provide estimated physicochemical property data based on the reliable QSPR and ANN .Aplicaciones Científicas De Investigación
Antifungal Applications
One of the prominent applications of this compound's derivatives is in the development of antifungal agents. Research by Bardiot et al. (2015) discovered that 2-(2-oxo-morpholin-3-yl)-acetamide derivatives exhibit fungicidal properties against a range of Candida species. These derivatives also show antifungal activity against Aspergillus species. Modifications to improve plasmatic stability, such as introducing a gem-dimethyl group on the morpholin-2-one core, have maintained antifungal efficacy in vitro against various fungi species, including molds and dermatophytes. In vivo efficacy against systemic Candida albicans infection in a murine model was also demonstrated, indicating potential for broad antifungal applications (Bardiot et al., 2015).
Antimicrobial and Hemolytic Activity
Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides demonstrating antimicrobial activity against selected microbial species, including bacteria and fungi. These compounds were shown to possess variable extents of antimicrobial activity, with some exhibiting potent effects compared to standard reference drugs. The research highlights the potential of these derivatives in antimicrobial applications, offering a foundation for further biological screening and application trials (Gul et al., 2017).
Neurokinin-1 Receptor Antagonism
Harrison et al. (2001) explored a derivative with relevance to neurokinin-1 (NK1) receptor antagonism. The compound demonstrated efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression, highlighting its potential in psychiatric and neurological research. This study underscores the versatility of morpholin-4-yl derivatives in developing therapeutics targeting the central nervous system (Harrison et al., 2001).
Chemotherapeutic Value in Lung Cancer Treatment
Rim et al. (2014) reported on KYS05090, a T-Type Ca2+ channel blocker derivative, exhibiting chemotherapeutic value in the treatment of lung cancer. The study found that KYS05090 induces autophagy and apoptosis-mediated cell death in human lung adenocarcinoma A549 cells. This effect is achieved through the generation of intracellular reactive oxygen species (ROS) and reduction in glucose uptake, indicating a novel mechanism of action for cancer therapy (Rim et al., 2014).
Propiedades
IUPAC Name |
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-9-13(18)16(14(19)10(2)20-9)8-12(17)15-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUXKGDZQRJYSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B2756113.png)
![4-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2756114.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2756115.png)
![2-chloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2756116.png)
![(E)-N-(cyanomethyl)-3-[2-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2756121.png)
![3-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2756122.png)
![(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2756123.png)

![N-(3-chlorophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2756126.png)
![1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)



